molecular formula C18H23NO B14472309 N-Hexyl-4-phenoxyaniline CAS No. 65570-11-8

N-Hexyl-4-phenoxyaniline

Cat. No.: B14472309
CAS No.: 65570-11-8
M. Wt: 269.4 g/mol
InChI Key: IIASAEKPFPNCJC-UHFFFAOYSA-N
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Description

N-Hexyl-4-phenoxyaniline is an organic compound with the molecular formula C18H23NO. It consists of a hexyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a phenoxy group at the para position. This compound is part of the broader class of phenylamine derivatives, known for their diverse applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4-phenoxyaniline typically involves the nucleophilic substitution of a halogenated aniline derivative with a hexylating agent. One common method is the reaction of 4-bromoaniline with hexylamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes. For instance, palladium-catalyzed amination reactions can be employed to enhance yield and selectivity. These methods often utilize palladium complexes as catalysts and require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-4-phenoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexyl-4-phenoxyaniline involves its interaction with specific molecular targets. For instance, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell lysis. The compound’s hydrophobic hexyl group facilitates its insertion into lipid bilayers, while the phenoxy group may interact with membrane proteins, enhancing its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The hexyl group enhances its hydrophobicity, making it more effective in interacting with lipid membranes compared to other phenoxyaniline derivatives.

Properties

CAS No.

65570-11-8

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-hexyl-4-phenoxyaniline

InChI

InChI=1S/C18H23NO/c1-2-3-4-8-15-19-16-11-13-18(14-12-16)20-17-9-6-5-7-10-17/h5-7,9-14,19H,2-4,8,15H2,1H3

InChI Key

IIASAEKPFPNCJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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